Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1- dimethylethoxy)carbonyl]imino]methyl]-, methyl ester
Description
This compound is a highly functionalized benzoic acid methyl ester featuring a 4-position substitution with bis(tert-butoxycarbonyl)amino and (tert-butoxycarbonyl)imino groups. Its structure suggests applications in organic synthesis where controlled deprotection of amines is required, though direct biological activity (e.g., antimicrobial or antioxidant) is less documented compared to simpler benzoic acid derivatives .
Properties
IUPAC Name |
methyl 4-[N,N,N'-tris[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O8/c1-22(2,3)32-19(28)25-17(15-11-13-16(14-12-15)18(27)31-10)26(20(29)33-23(4,5)6)21(30)34-24(7,8)9/h11-14H,1-10H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPJLYWDEHRILQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C1=CC=C(C=C1)C(=O)OC)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N2O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801106403 | |
| Record name | Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801106403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135321-85-6 | |
| Record name | Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135321-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801106403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1- dimethylethoxy)carbonyl]imino]methyl]-, methyl ester typically involves the following steps:
Starting Materials: The synthesis begins with benzoic acid and tert-butyl carbamate.
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions during subsequent steps.
Esterification: The carboxylic acid group of benzoic acid is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Formation of the Final Product: The protected amino groups are then introduced to the benzoic acid derivative through a series of coupling reactions, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used to produce the compound in bulk.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity level.
Quality Control: The final product undergoes rigorous quality control to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1- dimethylethoxy)carbonyl]imino]methyl]-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The Boc-protected amino groups can be deprotected under acidic conditions to yield free amines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Deprotection: Acidic conditions, such as trifluoroacetic acid (TFA).
Oxidation: Oxidizing agents like potassium permanganate.
Major Products
Hydrolysis: Benzoic acid and methanol.
Deprotection: Free amines and carbon dioxide.
Oxidation: Oxidized derivatives of the benzoic acid moiety.
Scientific Research Applications
Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1- dimethylethoxy)carbonyl]imino]methyl]-, methyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1- dimethylethoxy)carbonyl]imino]methyl]-, methyl ester involves its interaction with specific molecular targets. The Boc-protected amino groups can be selectively deprotected to yield free amines, which can then interact with various biological molecules. The compound’s unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Boc Protection
Key Differences :
- The target compound’s bis-Boc and imino-Boc groups provide enhanced stability and selective deprotection compared to mono-Boc derivatives.
- Simpler Boc-protected analogues (e.g., ) are more commonly used due to easier synthesis and lower molecular weight.
Bioactive Benzoic Acid Methyl Esters
Key Differences :
- The target compound lacks hydroxy or nitro groups present in bioactive analogues (e.g., ), which are critical for antimicrobial or antitumor activity.
- Methylparaben is widely used industrially due to its simplicity and low cost, unlike the Boc-rich target compound.
Ester Derivatives with Complex Substitutions
Physical and Chemical Properties Comparison
Biological Activity
Benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester (CAS No. 135321-85-6), is a complex organic compound with significant potential in various biological applications. This compound features a benzoic acid core with multiple functional groups that may influence its biological activity. This article presents a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
- Molecular Formula : C24H34N2O8
- Molecular Weight : 478.54 g/mol
- IUPAC Name : methyl (E)-4-(N,N,N'-tris(tert-butoxycarbonyl)carbamimidoyl)benzoate
The structure includes a benzoic acid moiety substituted with bis[(1,1-dimethylethoxy)carbonyl]amino groups. This unique configuration may confer specific interactions with biological targets.
Biological Activity Overview
Research indicates that benzoic acid derivatives often exhibit various biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound under consideration has been evaluated for its potential in these areas.
Antimicrobial Activity
Studies have shown that benzoic acid derivatives can possess antimicrobial properties. For instance, compounds with similar structural features have been found to inhibit bacterial growth effectively.
- Case Study : A study involving structurally related benzoic acid derivatives demonstrated significant inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of bacterial cell membrane integrity.
Anticancer Potential
The anticancer properties of benzoic acid derivatives have been widely investigated. The presence of amino and carbonyl groups in the structure may enhance their ability to interact with cellular targets involved in cancer progression.
- Research Findings : In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported to be around 20 µM for MCF-7 cells, indicating potent activity.
The biological activity of benzoic acid, 4-[[bis[(1,1-dimethylethoxy)carbonyl]amino][[(1,1-dimethylethoxy)carbonyl]imino]methyl]-, methyl ester is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
- Membrane Interaction : Its hydrophobic segments may facilitate interactions with lipid membranes, leading to altered membrane dynamics in microbial cells.
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | Observed Effect | Concentration (µg/mL or µM) |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Growth inhibition | 50 |
| Antimicrobial | Escherichia coli | Growth inhibition | 50 |
| Anticancer | MCF-7 (Breast Cancer) | Induced apoptosis | 20 |
| Anticancer | HeLa (Cervical Cancer) | Induced apoptosis | 20 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
